molecular formula C18H20BrN3O4 B391534 (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE

Cat. No.: B391534
M. Wt: 422.3g/mol
InChI Key: NJJQARBAKQMRGW-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenoxy group, an acetamido group, and a furan ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE typically involves multiple steps, starting with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid. The acetic acid derivative is subsequently converted to its acetamido form through reaction with ammonia or an amine. The final step involves the condensation of the acetamido intermediate with (3E)-3-iminobutanamide in the presence of a suitable catalyst and under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The brominated phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group may interact with hydrophobic pockets in proteins, while the acetamido and imino groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: A precursor in the synthesis of the target compound.

    Furan-2-carboxamide: Shares the furan ring structure.

    N-(2-Bromo-4-methylphenyl)acetamide: Contains the brominated phenoxy and acetamido groups.

Uniqueness

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H20BrN3O4

Molecular Weight

422.3g/mol

IUPAC Name

(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(furan-2-ylmethyl)butanamide

InChI

InChI=1S/C18H20BrN3O4/c1-12-5-6-16(15(19)8-12)26-11-18(24)22-21-13(2)9-17(23)20-10-14-4-3-7-25-14/h3-8H,9-11H2,1-2H3,(H,20,23)(H,22,24)/b21-13+

InChI Key

NJJQARBAKQMRGW-FYJGNVAPSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NCC2=CC=CO2)Br

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NCC2=CC=CO2)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NCC2=CC=CO2)Br

Origin of Product

United States

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